2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
The compound 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a heterocyclic organic molecule featuring two distinct moieties:
- Indoloquinoxaline core: A fused bicyclic system comprising indole and quinoxaline rings, with a methyl group at the 9-position.
- Isoindole-dione group: A phthalimide-derived structure (1H-isoindole-1,3(2H)-dione) linked via an ethyl bridge to the indoloquinoxaline unit.
Its synthesis likely involves coupling reactions between indoloquinoxaline precursors and isoindole-dione derivatives, possibly employing catalytic methods similar to those described for related compounds .
Properties
Molecular Formula |
C25H18N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H18N4O2/c1-15-10-11-21-18(14-15)22-23(27-20-9-5-4-8-19(20)26-22)28(21)12-13-29-24(30)16-6-2-3-7-17(16)25(29)31/h2-11,14H,12-13H2,1H3 |
InChI Key |
PMXXXGNQLRCGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indoloquinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles to enhance the reaction efficiency under microwave irradiation . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of indoloquinoxaline derivatives may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process . Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxaline derivatives with enhanced biological activities . These derivatives are often screened for their potential as anticancer, antiviral, and antimicrobial agents .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that may include the formation of indole and quinoxaline derivatives. A notable method involves the use of nitration , followed by hydrogenation and diazotization to create various derivatives with enhanced biological activities. The structural modifications can significantly influence the compound's pharmacological properties.
Recent studies have highlighted various biological activities associated with this compound and its derivatives:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has demonstrated significant antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116, with mechanisms involving cell cycle arrest and apoptosis induction .
- In a study evaluating isoindole derivatives, compounds similar to 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione exhibited IC50 values indicating effective inhibition of tumor cell growth .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that certain derivatives possess antibacterial properties comparable to established antibiotics like gentamicin .
- Additionally, studies have shown effectiveness against Leishmania tropica, suggesting potential in treating parasitic infections .
- Antioxidant Activity :
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features. The presence of the indole and quinoxaline moieties is crucial for its biological activity. SAR studies suggest that modifications to these structures can enhance lipophilicity and improve bioavailability, thereby increasing therapeutic efficacy against various targets .
Case Study 1: Anticancer Evaluation
A comprehensive evaluation was performed on a series of isoindole derivatives that included this compound. The study utilized the National Cancer Institute's protocols to assess cytotoxicity across multiple cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition rates, positioning them as viable candidates for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. Results showed substantial inhibition zones comparable to standard treatments, highlighting the compound's potential as an alternative antimicrobial agent .
Mechanism of Action
The primary mechanism of action of 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves DNA intercalation . This compound inserts itself between the base pairs of DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes . Additionally, it has been shown to induce cell cycle arrest and inhibit topoisomerase II activity, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key Observations:
Indoloquinoxaline Modifications: The target compound’s ethyl-linked isoindole-dione contrasts with the acetic acid substituent in (9-Methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid . The latter’s carboxylic acid group enhances water solubility, whereas the isoindole-dione in the target compound may improve lipophilicity, favoring membrane penetration in biological systems. Chloro-substituted derivatives (e.g., 2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone) exhibit higher reactivity due to electron-withdrawing groups, making them intermediates for further functionalization .
The target compound’s indoloquinoxaline moiety may synergize with isoindole-dione to target enzymes like topoisomerases or kinases.
Synthetic Strategies: The Cu/zeolite-Y catalyst described for indenoquinoline-diones could be adapted for the target compound’s synthesis, given its efficiency in cyclocondensation reactions. However, the ethyl bridge might require milder conditions to avoid decomposition.
Biological Activity
The compound 2-[2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potentials of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.43 g/mol. The structure features an isoindole core fused with a quinoxaline moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of isoindole derivatives. For instance, a study demonstrated that derivatives of indoloquinoxaline exhibited significant growth inhibition against various cancer cell lines including leukemia (K-562), prostate (DU-145), and non-small cell lung cancer (NCI-H322M) cells. The growth inhibition was dose-dependent, indicating a promising therapeutic index for these compounds .
2. Cyclooxygenase Inhibition
Research has shown that isoindole derivatives possess cyclooxygenase (COX) inhibitory activity. In one study, several new isoindole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibition. Some compounds demonstrated greater COX-2 selectivity compared to meloxicam, a standard anti-inflammatory drug . This suggests potential applications in treating inflammatory diseases.
3. Antioxidant Properties
The compound also exhibits antioxidant activity by scavenging reactive oxygen and nitrogen species (ROS and RNS). This property is crucial as it may contribute to the protective effects against oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Inhibition of Pro-inflammatory Cytokines : Isoindole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory mediators like IL-10 .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | K-562 (Leukemia) | 15.72 | Induction of apoptosis |
| B | DU-145 (Prostate Cancer) | 50.68 | Cell cycle arrest |
| C | NCI-H322M (Lung Cancer) | 20.00 | Inhibition of COX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
